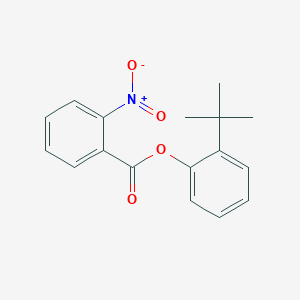

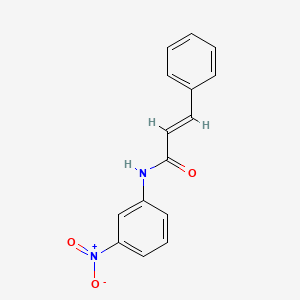

![molecular formula C17H13N3 B5544349 4-(1H-naphtho[2,3-d]imidazol-2-yl)aniline](/img/structure/B5544349.png)

4-(1H-naphtho[2,3-d]imidazol-2-yl)aniline

説明

Synthesis Analysis

The synthesis of naphthimidazole derivatives, including compounds similar to 4-(1H-naphtho[2,3-d]imidazol-2-yl)aniline, has been explored through various methodologies. For instance, one approach involves Rh(iii)-catalyzed C–H functionalization of 2-arylimidazo[1,2-a]pyridines with cyclic 2-diazo-1,3-diketones, leading to the formation of functionalized naphtho[1′,2′:4,5]imidazo[1,2-a]pyridines via a cascade of reactions featuring ring opening and reannulation (Li et al., 2020).

Molecular Structure Analysis

The molecular structure of naphthimidazole derivatives has been characterized through various techniques, including X-ray diffraction studies. For example, the crystal structures of certain benzimidazole compounds provide insights into the molecular conformation, highlighting the inclination of naphthalene ring systems and their interactions within the crystal lattice (Ghichi et al., 2023).

Chemical Reactions and Properties

Naphthimidazole derivatives undergo a range of chemical reactions, including electrophilic substitution and ring closure, which are crucial for synthesizing various pharmacologically active compounds. For instance, reactions involving 2,3-dihydro-2-thioxo-1H-naphth[2,3-d]imidazole-4,9-dione with dimethyl acetylenedicarboxylate lead to the formation of compounds with a thiazolidinone or thiazinone ring fused to the naphthimidazole core (Nakamori et al., 1988).

Physical Properties Analysis

The physical properties of naphthimidazole derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and intermolecular interactions. Studies have shown that the photophysical characteristics, including absorption and emission spectra, are affected by the nature of substituents and the molecular environment (Jayabharathi et al., 2015).

科学的研究の応用

1. Fluorescent Properties and Computational Analysis

Research conducted by Padalkar et al. (2015) focused on the synthesis of novel fluorescent compounds derived from 4-(4,5-diphenyl-1H-imidazol-2-yl)aniline. These compounds displayed absorption in the ultraviolet region and emission in the blue region, indicating potential applications in fields requiring blue-emitting fluorophores. The study also involved thermogravimetric analysis to evaluate thermal stability and solvatochromism data for ground and excited state dipole moment determination, supplemented by Density Functional Theory (DFT) and Time-Dependent DFT computations (Padalkar et al., 2015).

2. Synthesis and Characterization for Nonlinear Optical Exploration

Ahmad et al. (2018) synthesized novel tetra substituted imidazoles including 4-bromo-2-(1-(1-naphthalen-yl)-4,5-diphenyl-1H-imidazole-2-yl)phenol. The study involved X-ray crystallographic and spectroscopic techniques, alongside DFT calculations, to explore the optimized geometry, spectroscopic, and non-linear optical properties of these compounds. This research highlights the potential of these derivatives in materials science, particularly in applications involving nonlinear optics (Ahmad et al., 2018).

3. Antiferromagnetic Properties in Organic Radicals

A study by Nagashima et al. (2004) introduced a stable organic radical derived from 2-(naphth[2,3-d]imidazol-2-yl)-4,4,5,5-tetramethyl-4,5-dihydro-1H-imidazolyl-1-oxyl-3-oxide, which is closely related to 4-(1H-naphtho[2,3-d]imidazol-2-yl)aniline. The research examined the effects of ring extension on antiferromagnetic interactions, revealing significant insights into one-dimensional antiferromagnetic spin systems. This could be pivotal in advancing the understanding of magnetic properties in organic materials (Nagashima et al., 2004).

4. Application in Organic Light-Emitting Diodes (OLEDs)

Research by Liu et al. (2015) involved developing novel naphtho[1,2‐d]imidazole derivatives, closely related to 4-(1H-naphtho[2,3-d]imidazol-2-yl)aniline, as deep-blue light-emitting materials for OLEDs. The study demonstrated that these compounds had a high capacity for direct electron-injection, resulting in efficient OLED performance with deep-blue light emission. This signifies the potential of such compounds in the development of advanced OLED technology (Liu et al., 2015).

5. Sensing Applications for Metal Ions

Yanpeng et al. (2019) synthesized compounds including 4-(2-bromophenyl-4,5-diphenyl-imidazol-1-yl)aniline, demonstrating their application in sensing metal ions. These compounds showed selective and sensitive responses to Fe3+ ions, indicating their potential use as probes in detecting specific metal ions in aqueous solutions (Yanpeng et al., 2019).

将来の方向性

特性

IUPAC Name |

4-(1H-benzo[f]benzimidazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3/c18-14-7-5-11(6-8-14)17-19-15-9-12-3-1-2-4-13(12)10-16(15)20-17/h1-10H,18H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHVOFOVTEJCBMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)NC(=N3)C4=CC=C(C=C4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-naphtho[2,3-d]imidazol-2-yl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-phenyl-4-{5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoyl}-2-piperazinone](/img/structure/B5544305.png)

![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5544306.png)

![7-[(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-3-isopropyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5544315.png)

![4-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}morpholine](/img/structure/B5544319.png)

![{4-[3-(phenylsulfonyl)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5544320.png)

![3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbothioamide](/img/structure/B5544361.png)

![N-(2-furylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5544375.png)